2-Chloronicotinic acid
Overview
Description
2-Chloronicotinic acid is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the second position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical research .
Synthetic Routes and Reaction Conditions:
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Oxidation and Chlorination Method:
Starting Material: Nicotinic acid.
Oxidation: Nicotinic acid is oxidized using hydrogen peroxide in the presence of a catalyst to form nicotinic acid N-oxide.
Chlorination: The N-oxide is then chlorinated using phosphorus oxychloride and phosphorus trichloride at around 60°C to produce this compound
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Direct Oxidation Method:
Starting Material: 2-Chloro-3-methylpyridine.
Industrial Production Methods:
- The industrial production of this compound often involves the chlorination of nicotinic acid N-oxide using phosphorus oxychloride under controlled conditions to ensure high yield and purity .
Types of Reactions:
-
Substitution Reactions:
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Oxidation Reactions:
Common Reagents and Conditions:
Amination: Potassium carbonate as a base, water as a solvent, and microwave irradiation for efficient synthesis.
Chlorination: Phosphorus oxychloride and phosphorus trichloride at elevated temperatures.
Major Products:
2-Arylaminonicotinic Acids: Used in the synthesis of anti-inflammatory drugs.
2-Chloronicotinyl Chloride: An intermediate for further chemical transformations.
Mechanism of Action
Target of Action
2-Chloronicotinic acid is a key compound used in pesticides, particularly neonicotinoid insecticides . Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine . They affect the central nervous system of insects, killing or deleteriously affecting a wide variety of both target and non-target insects . The primary targets of this compound, like other neonicotinoids, are the nicotinic acetylcholine receptors (nAChRs) of a cell .
Mode of Action
Neonicotinoids, including this compound, bind to nicotinic acetylcholine receptors (nAChRs) of a cell and trigger a response by that cell . This interaction disrupts the normal functioning of the nervous system in insects, leading to paralysis and death .
Biochemical Pathways
The biochemical pathway of this compound involves its role as a key intermediate in the synthesis of neonicotinoid insecticides . It is also involved in the biosynthesis process through amidase-catalyzed hydrolysis of 2-chloronicotinamide . Once absorbed, neonicotinoids become present throughout the plant, including in its leaves, flowers, nectar, and pollen .
Pharmacokinetics
It’s known that neonicotinoids are water-soluble , which suggests that they can be readily absorbed and distributed throughout the tissues of an organism
Result of Action
The result of this compound’s action is the disruption of the nervous system in insects, leading to their paralysis and death . This makes this compound an effective component in the development of various pesticide formulations .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, neonicotinoids are often applied to seeds before planting as a prophylactic treatment against herbivorous insects . They can also be applied directly to the soil . Once absorbed, neonicotinoids become present throughout the plant, providing prolonged protection against pests . Their use has been linked to adverse ecological effects, including risks to many non-target organisms, specifically bees and pollinators .
Biochemical Analysis
Molecular Mechanism
It is known to be involved in the synthesis of certain pharmaceuticals and pesticides
Temporal Effects in Laboratory Settings
It is synthesized in hydrothermal reactions at temperatures of 150–180 °C .
Metabolic Pathways
It is known that 2-Chloronicotinic acid is a key intermediate in the synthesis of various pharmaceuticals and pesticides .
Scientific Research Applications
2-Chloronicotinic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, used as a vitamin and in lipid-lowering therapies.
2-Bromo Nicotinic Acid: Similar in structure but with a bromine atom instead of chlorine, used in different pharmaceutical applications.
2-Chloro-3-methylpyridine: A precursor in the synthesis of 2-chloronicotinic acid.
Uniqueness:
Properties
IUPAC Name |
2-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSSZOHCGUTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Record name | 2-chloronicotinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062726 | |
Record name | 3-Carboxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-59-8 | |
Record name | 2-Chloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloronicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378 | |
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Record name | 3-Pyridinecarboxylic acid, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Carboxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORONICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Traditional methods often involve multi-step chemical processes starting from precursors like 3-cyanopyridine [, , ] or nicotinic acid N-oxide [, ]. These processes usually involve oxidation, chlorination, and hydrolysis reactions.
A: Yes, researchers have explored several greener alternatives. One promising approach utilizes enzymatic hydrolysis of 2-chloronicotinamide using engineered amidases []. Another method focuses on direct oxidation of 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine using ozone with acetate as a catalyst [].
A: Traditional methods often require harsh reaction conditions, like high temperatures and strong alkaline solutions []. These conditions can lead to low yields, byproduct formation (like 2-chloronicotinamide) [], and environmental concerns due to the use of toxic reagents like phosphorus oxychloride [].
A: Yes, researchers have successfully engineered a nitrilase from Rhodococcus zopfii (RzNIT) to improve the hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid []. By introducing a single-site mutation (W167G), the enzyme's reaction specificity was altered to favor hydrolysis over hydration, significantly increasing the yield and purity of this compound [].
A: this compound is a key building block in the synthesis of various pharmaceuticals, pesticides, and herbicides [, ]. For instance, it is used in the production of the nonsteroidal anti-inflammatory drug flunixin [] and the herbicide diflufenican [].
A: this compound is a key precursor in the synthesis of the fungicide Boscalid® []. Researchers have developed a three-step continuous flow process for Boscalid® synthesis using this compound, achieving a significant overall yield [].
ANone: The molecular formula of this compound is C6H4ClNO2, and its molecular weight is 157.55 g/mol.
A: The chlorine atom in this compound is susceptible to nucleophilic substitution reactions, making it a versatile building block for synthesizing various derivatives [, , , , ].
A: Yes, this compound has been successfully utilized in palladium-catalyzed Suzuki coupling reactions. For example, it reacts with aryl boronic acids to produce 6-aryl-2-chloronicotinic acids with high regioselectivity []. Additionally, it participates in decarboxylative annulation reactions with dibenzo[b,d]iodol-5-ium triflates to yield dibenzo[f,h]quinolines [].
A: Interestingly, this compound exhibits anomalous behavior in Ullmann reactions. Instead of the expected N-arylation, it undergoes a rearrangement to form 2'-6'-dimethyl-anilide of 2-pyridone-3-carboxylic acid, known as isonixine, which possesses anti-inflammatory properties [].
A: Yes, studies have investigated the interactions between zinc porphyrins modified with this compound and human serum albumin []. The research revealed that the interaction mechanism involves both static and dynamic fluorescence quenching, with hydrophobic interactions being the main driving force [].
A: Studies on derivatives of this compound, such as picolinic acid and cyclocarboxylic acid analogs, have shown varying anticonvulsant activity depending on the substituents and their positions on the pyridine ring []. For example, introducing a benzylamide group at the 2-position of this compound resulted in promising anticonvulsant activity [].
A: Yes, researchers have explored the structure-activity relationship of novel nicotinoyl urea derivatives containing this compound fragments as potential pesticides []. The study revealed that substituents on the phenyl ring significantly influenced the insecticidal and herbicidal activity of the compounds [].
A: Studies have investigated the stability of various this compound derivatives, including those with picolinic acid and cyclocarboxylic acid moieties, in different biological media like body fluids and tissue homogenates []. The results indicated varying degrees of stability, with some compounds remaining stable while others were susceptible to enzymatic degradation in specific organs like the liver and kidneys [].
ANone: Common analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to confirm the identity of this compound and its derivatives [, , , ].
- Infrared (IR) spectroscopy: Helps identify functional groups and can be used to characterize the compound [, , ].
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation [, , , ].
A: Traditional production methods often generate significant amounts of wastewater containing residual reagents and byproducts []. Researchers are exploring methods like membrane extraction combined with heterogeneous catalytic oxidation to treat this wastewater, recover valuable materials, and minimize environmental impact [].
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